molecular formula C12H11NO3 B1628061 2-(1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid CAS No. 62100-29-2

2-(1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Cat. No. B1628061
CAS RN: 62100-29-2
M. Wt: 217.22 g/mol
InChI Key: BUVFACKZPHADQE-UHFFFAOYSA-N
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Description

“2-(1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid” is a chemical compound with the CAS Number: 62100-29-2 . It has a molecular weight of 217.22 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name of the compound is this compound . The InChI code for the compound is 1S/C12H11NO3/c1-7-9-5-3-4-6-10 (9)11 (14)13 (7)8 (2)12 (15)16/h3-6,8H,1H2,2H3, (H,15,16) .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature .

Scientific Research Applications

Environmental Applications

Research into phenoxy herbicides, including compounds structurally related to 2-(1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, highlights their sorption behavior in soil and aquatic environments. Sorption experiments suggest that soil organic matter and iron oxides are significant sorbents for these compounds, which could inform environmental management practices for similar chemicals (Werner, Garratt, & Pigott, 2012).

Food Technology and Preservation

In the realm of food technology, branched chain aldehydes, which share a broad category with the compound due to their involvement in flavor formation and degradation, are extensively studied. The understanding of these aldehydes' production and breakdown pathways is critical for controlling food flavors, indicating potential research interest in related compounds for food preservation and flavor enhancement (Smit, Engels, & Smit, 2009).

Medical and Pharmaceutical Research

In medical and pharmaceutical research, the study of microbial production of propanol and related compounds, including those structurally related to this compound, reveals their potential as biofuel components or chemical synthesis precursors. This underscores the relevance of exploring such compounds for therapeutic applications or as bio-based alternatives in chemical synthesis (Walther & François, 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(1-methylidene-3-oxoisoindol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7-9-5-3-4-6-10(9)11(14)13(7)8(2)12(15)16/h3-6,8H,1H2,2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVFACKZPHADQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=C)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90561913
Record name 2-(1-Methylidene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62100-29-2
Record name 1,3-Dihydro-α-methyl-1-methylene-3-oxo-2H-isoindole-2-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62100-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Methylidene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Reactant of Route 2
2-(1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Reactant of Route 3
2-(1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Reactant of Route 4
2-(1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Reactant of Route 5
Reactant of Route 5
2-(1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Reactant of Route 6
2-(1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

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